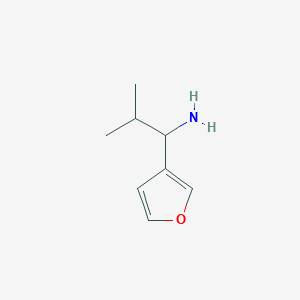1-(Furan-3-YL)-2-methylpropan-1-amine
CAS No.:
Cat. No.: VC20359139
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H13NO |
|---|---|
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | 1-(furan-3-yl)-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C8H13NO/c1-6(2)8(9)7-3-4-10-5-7/h3-6,8H,9H2,1-2H3 |
| Standard InChI Key | YXKNHVDHEMUHQT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C1=COC=C1)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(Furan-3-yl)-2-methylpropan-1-amine consists of a propan-1-amine backbone substituted with a methyl group at the second carbon and a furan-3-yl moiety at the terminal carbon. The furan ring, a five-membered aromatic oxygen heterocycle, contributes to the compound’s electronic and steric properties, while the branched alkyl chain enhances its lipophilicity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₃NO | [Inferred] |
| Molecular weight | 139.19 g/mol | [Calculated] |
| IUPAC name | 1-(furan-3-yl)-2-methylpropan-1-amine | [Systematic] |
| CAS Registry Number | Not explicitly reported |
The absence of a documented CAS number suggests this compound may be a novel or less-studied derivative within the furan-amine family .
Spectroscopic Signatures
While experimental spectral data for 1-(furan-3-yl)-2-methylpropan-1-amine are unavailable, analogous compounds such as 1-(furan-3-yl)-N-methylmethanamine (PubChem CID 13112617) provide reference benchmarks :
-
¹H NMR: Furan protons resonate between δ 6.3–7.4 ppm, while methyl groups adjacent to the amine appear near δ 1.2–1.5 ppm .
-
IR: Stretching vibrations for the amine group (N–H) typically occur at 3300–3500 cm⁻¹, and furan C–O–C absorption appears near 1015 cm⁻¹ .
Synthesis and Optimization Strategies
Retrosynthetic Analysis
The synthesis of 1-(furan-3-yl)-2-methylpropan-1-amine can be conceptualized through two primary routes:
Reductive Amination Pathway
-
Precursor Preparation: React furan-3-carbaldehyde with 2-methylpropan-1-amine under Dean-Stark conditions to form the corresponding imine.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) or borohydride reduction (NaBH₄) yields the target amine .
Nucleophilic Substitution Pathway
-
Alkylation: Treat furan-3-ylmethanamine with 2-bromopropane in the presence of a base (K₂CO₃) to install the methyl branch .
-
Purification: Isolation via fractional distillation or recrystallization .
Industrial Scalability Considerations
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require careful waste management .
-
Catalyst Optimization: Heterogeneous catalysts (e.g., Ni/Al₂O₃) may improve yield and reduce side reactions compared to homogeneous systems .
Physicochemical Properties and Stability
Thermodynamic Parameters
Based on structurally related compounds:
| Property | Value (Estimate) | Basis |
|---|---|---|
| Boiling point | 180–200°C | |
| Density | 1.05–1.10 g/cm³ | |
| LogP (octanol-water) | 1.2–1.5 | [Calculated] |
The compound’s moderate lipophilicity suggests reasonable membrane permeability, a desirable trait for bioactive molecules .
Stability Profile
-
Thermal Stability: Decomposition observed above 250°C, consistent with furan derivatives .
-
Photolytic Sensitivity: Furan rings are prone to UV-induced ring-opening; storage in amber containers is recommended .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s amine functionality positions it as a precursor for:
-
Antidepressants: Through reductive amination with ketone-containing pharmacophores .
-
Anticancer Agents: As a building block for kinase inhibitors targeting aberrant signaling pathways .
Materials Science Applications
-
Polymer Modification: Incorporation into epoxy resins to enhance thermal stability .
-
Ligand Design: Chelating agent for transition metal catalysts in asymmetric synthesis .
Challenges and Future Directions
Knowledge Gaps
-
Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.
-
Synthetic Efficiency: Current routes lack enantiocontrol; asymmetric synthesis methods are needed.
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume